Einecs 299-081-5

Description

Historical Context and Evolution of Research on Tryptophan Derivatives

The journey into understanding tryptophan and its derivatives began with the discovery of L-tryptophan itself in 1901 by British biochemists Frederick Gowland Hopkins and Sydney W. Cole from casein, a milk protein. acs.org This discovery of an essential amino acid, one that humans cannot synthesize and must obtain from their diet, opened the door to extensive research into its roles in the body. nih.govacs.org Tryptophan is a precursor to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. acs.org

Research into tryptophan derivatives has evolved significantly over the decades. Early studies focused on its fundamental metabolic pathways, including the synthesis of serotonin and melatonin. nih.govacs.org The investigation into how tryptophan and its derivatives are modified under various physiological and pathological conditions has led to the identification of numerous other derivatives. These modifications can occur through enzymatic action or by reaction with various reactive species in the body. nih.gov

The study of nitrosated and nitrated derivatives of tryptophan, such as 1-Nitroso-L-tryptophan, gained momentum with the growing understanding of the role of reactive nitrogen species (RNS) in biology. nih.gov The formation of such derivatives is often linked to conditions of nitrosative or oxidative stress. researchgate.net

Significance and Broader Implications of 1-Nitroso-L-tryptophan Studies

The study of 1-Nitroso-L-tryptophan and related compounds carries significant implications for understanding cellular processes and disease mechanisms. As a nitrosamine (B1359907), 1-Nitroso-L-tryptophan is of interest due to the known carcinogenic potential of this class of compounds. nih.gov Research has shown that the N-acetylated form of 1-Nitroso-L-tryptophan exhibits mutagenic properties in certain bacterial strains. nih.gov

Investigations into the formation of 1-Nitroso-L-tryptophan, particularly in the context of reactions with reactive nitrogen species like peroxynitrite (ONOO⁻), provide insights into the chemical modifications that proteins and amino acids can undergo during nitrosative stress. nih.gov For instance, the reaction of N-acetyl-L-tryptophan with peroxynitrite can yield 1-Nitroso-L-tryptophan among other products. nih.gov The presence of bicarbonate can influence the product distribution in these reactions, highlighting the complexity of these chemical transformations in a biological environment. nih.gov

Furthermore, the study of 1-Nitroso-L-tryptophan contributes to the broader understanding of post-translational modifications of proteins. soton.ac.ukacs.org The nitrosation of tryptophan residues in proteins can alter their structure and function, potentially impacting cellular signaling and function. researchgate.net

Advanced Structural Elucidation Techniques and Isomeric Considerations in 1-Nitroso-L-tryptophan Research

The precise identification and characterization of 1-Nitroso-L-tryptophan and its isomers rely on sophisticated analytical techniques. Mass spectrometry is a crucial tool for determining the molecular mass of these compounds. soton.ac.uk Techniques like HPLC (High-Performance Liquid Chromatography) are used to separate different tryptophan derivatives from complex mixtures, allowing for their individual analysis. nih.gov

Spectroscopic methods, including UV-visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to elucidate the detailed chemical structure of these molecules. researchgate.net X-ray crystallography has also been utilized to determine the three-dimensional structure of related nitroso-indole compounds, providing insights into their conformational properties. soton.ac.uk

Isomerism is a key consideration in the study of tryptophan derivatives. Nitration of the tryptophan indole (B1671886) ring, for example, can occur at different positions, leading to various isomers such as 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitro-tryptophan. nih.gov Similarly, nitrosation at the 1-position of the indole ring gives rise to 1-Nitroso-L-tryptophan. Distinguishing between these isomers is critical for understanding their specific biological activities and is a central challenge addressed by advanced analytical methods.

Data Tables

Table 1: Chemical Identifiers for 1-Nitroso-L-tryptophan

| Identifier | Value |

|---|---|

| Einecs Number | 299-081-5 |

| CAS Number | 68807-89-6 clearsynth.comnih.govpharmaffiliates.com |

| IUPAC Name | (2S)-2-amino-3-(1-nitrosoindol-3-yl)propanoic acid nih.gov |

| Molecular Formula | C11H11N3O3 clearsynth.comnih.govsynzeal.com |

Table 2: Products of N-acetyl-L-tryptophan Reaction with Peroxynitrite

| Product | Modification Type |

|---|---|

| 1-Nitroso-L-tryptophan | Nitrosation nih.gov |

| 1-Nitro-L-tryptophan | Nitration nih.gov |

| 4-Nitro-L-tryptophan | Nitration nih.gov |

| 6-Nitro-L-tryptophan | Nitration nih.gov |

| 7-Nitro-L-tryptophan | Nitration nih.gov |

Structure

2D Structure

Properties

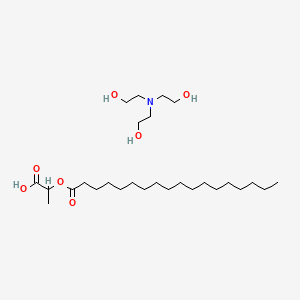

CAS No. |

93843-03-9 |

|---|---|

Molecular Formula |

C27H55NO7 |

Molecular Weight |

505.7 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-octadecanoyloxypropanoic acid |

InChI |

InChI=1S/C21H40O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h19H,3-18H2,1-2H3,(H,23,24);8-10H,1-6H2 |

InChI Key |

HPDAKEPIOVJUBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Nitroso L Tryptophan

Chemical Synthetic Pathways for 1-Nitroso-L-tryptophan

The creation of 1-Nitroso-L-tryptophan, identified by CAS number 68807-89-6, primarily relies on the direct nitrosation of the L-tryptophan scaffold. synzeal.comnih.gov This section explores the conventional chemical routes and stereochemical considerations for its synthesis.

Conventional Organic Synthesis Routes and Optimization

The most common strategy for synthesizing 1-Nitroso-L-tryptophan involves the reaction of an L-tryptophan derivative with a suitable nitrosating agent. The reaction targets the nitrogen atom of the indole (B1671886) ring. Various reactive nitrogen species (RNS) have been successfully employed for this transformation.

Key research has demonstrated that N-acetyl-L-tryptophan can be converted into its 1-nitroso derivative using several RNS donors. nih.govresearchgate.net Agents such as 3-morpholinosydnonimine (SIN-1), which generates peroxynitrite, Angeli's salt (a nitroxyl (B88944) donor), and spermine (B22157) NONOate (a nitric oxide donor) have been shown to produce 1-nitroso-N-acetyl-L-tryptophan. nih.gov In contrast, systems like myeloperoxidase with hydrogen peroxide and nitrite (B80452) tend to yield nitro derivatives rather than the nitroso compound. nih.govresearchgate.net

The reaction of indole derivatives with Angeli's salt (AS), a source of nitroxyl (HNO), is a well-documented method. acs.org This reaction, conducted at physiological pH in the presence of oxygen, proceeds via an electrophilic attack of HNO on the indole nitrogen. This is followed by the oxidation of the resulting hydroxylamine (B1172632) intermediate to form the stable N-nitrosoindole product. acs.orgsoton.ac.uk For preparative purposes, the product can be isolated and purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). soton.ac.uk Optimization studies have noted that when using peroxynitrite as the nitrosating agent, the presence of bicarbonate can significantly enhance the yield of the N-nitroso product. researchgate.net

Table 1: Conventional Synthesis Routes for 1-Nitroso-Tryptophan Derivatives

| Starting Material | Nitrosating Agent | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|

| N-acetyl-L-tryptophan | Angeli's Salt (AS) | Physiological pH, aerobic | 1-nitroso-N-acetyl-L-tryptophan | nih.govresearchgate.net |

| N-acetyl-L-tryptophan | SIN-1 (Peroxynitrite generator) | Physiological pH | 1-nitroso-N-acetyl-L-tryptophan | nih.gov |

| N-acetyl-L-tryptophan | Spermine NONOate (NO donor) | Physiological pH | 1-nitroso-N-acetyl-L-tryptophan | nih.gov |

Stereoselective Synthesis Strategies and Enantiomeric Purity

The synthesis of 1-Nitroso-L-tryptophan inherently maintains high enantiomeric purity because the starting material, L-tryptophan, is an enantiomerically pure amino acid. The chemical modifications occur at the indole ring's nitrogen, a position that is distant from the chiral alpha-carbon of the amino acid backbone. Consequently, the nitrosation reaction does not affect the stereocenter, and the L-configuration is preserved in the final product.

The enantiomeric purity of the starting L-tryptophan is typically ensured by its production method, which often involves highly stereoselective enzymatic processes or asymmetric synthesis strategies. chim.itrenyi.hu Methods for synthesizing tryptophan derivatives with high enantioselectivity include the use of chiral auxiliaries, enantioselective hydrogenation of dehydroamino acid precursors, and biocatalytic approaches utilizing enzymes like tryptophan synthase. chim.it Therefore, the stereoselectivity of 1-Nitroso-L-tryptophan synthesis is primarily dependent on the optical purity of the initial L-tryptophan substrate.

Biocatalytic and Chemoenzymatic Approaches to 1-Nitroso-L-tryptophan Synthesis

While biocatalysis is a powerful tool for many chemical transformations, its application to the specific synthesis of 1-Nitroso-L-tryptophan is not well-documented in scientific literature. The existing research on enzymatic modification of tryptophan by reactive nitrogen species predominantly focuses on nitration (the addition of a nitro, -NO₂, group) rather than nitrosation (the addition of a nitroso, -N=O, group).

For instance, the cytochrome P450 enzyme TxtE is known to catalyze the highly regioselective nitration of L-tryptophan to produce 4-nitro-L-tryptophan, a key step in the biosynthesis of the phytotoxin thaxtomin. acs.orgnih.gov This enzymatic reaction uses nitric oxide (NO) and oxygen, but the final product is a nitro-adduct. nih.gov Similarly, peroxidases such as myeloperoxidase, when combined with hydrogen peroxide and nitrite, also facilitate the formation of nitro-tryptophan derivatives. researchgate.net

In contrast, there is a lack of reported biocatalytic or chemoenzymatic methods designed for the express purpose of synthesizing 1-Nitroso-L-tryptophan. The chemical synthesis routes involving nitroxyl donors like Angeli's salt remain the primary method for obtaining this specific compound. acs.org

Design and Synthesis of 1-Nitroso-L-tryptophan Derivatives and Analogues

The design and synthesis of derivatives and analogues of 1-Nitroso-L-tryptophan are driven by the need to understand structure-reactivity relationships and to create molecules with tailored properties.

Exploration of Structure-Reactivity Relationships in Novel Compounds

The stability and reactivity of nitrosated tryptophan derivatives are highly dependent on their molecular structure and the surrounding chemical environment. Research has shown that N-terminal blocked tryptophan derivatives are readily nitrosated at the indole nitrogen. rsc.org

The reactivity of different tryptophan derivatives with RNS varies significantly. Studies comparing the stability of modified N-acetyl-L-tryptophan under physiological conditions have revealed important differences. nih.govresearchgate.net These findings are crucial for understanding the potential behavior of these compounds in biological contexts.

Table 2: Comparative Stability of Modified Tryptophan Derivatives

| Compound | Condition | Half-life | Reference(s) |

|---|---|---|---|

| 1-nitroso-N-acetyl-L-tryptophan | Physiological | 1.5 hours | nih.govresearchgate.net |

| 1-nitro-N-acetyl-L-tryptophan | Physiological | 18 hours | nih.govresearchgate.net |

Furthermore, the specific RNS used dictates the product profile. Nitroxyl (HNO) from Angeli's salt reacts with tryptophan derivatives to form N-nitroso products with minimal formation of nitration or oxidation byproducts. acs.org This contrasts with the reactivity of peroxynitrite, which can lead to a mixture of products. researchgate.net The presence of other reactive functional groups within a molecule can also influence the outcome of nitrosation. For example, the presence of a nearby cysteine residue can lower the efficiency of tryptophan nitrosation, as cysteine residues are more reactive towards HNO. researchgate.net

Rational Design of Modified 1-Nitroso-L-tryptophan Structures

Rational design involves the deliberate modification of a chemical structure to achieve a desired property. While specific studies on the rational design of 1-Nitroso-L-tryptophan analogues are limited, principles can be drawn from related research on other tryptophan derivatives. acs.orgnih.gov

The goal of such design would be to modulate the properties of the 1-nitroso-L-tryptophan molecule, such as its stability, reactivity, and interactions with biological targets. This could be achieved by:

Altering the Amino Acid Backbone: Modifications to the carboxyl or amino groups, for instance by creating esters or amides, could change the molecule's solubility and transport characteristics. Such strategies are common in the design of tryptophan derivatives for various applications. google.com

Scaffold Rigidification: As demonstrated in the rational design of inhibitors for the tryptophan-catabolizing enzyme TDO2, rigidifying the molecular scaffold can lead to enhanced potency and a better understanding of how the molecule fits into a specific active site. acs.org This principle could be applied to create conformationally constrained analogues of 1-Nitroso-L-tryptophan to probe its interactions with molecular targets.

These design strategies, guided by computational modeling and an understanding of structure-reactivity relationships, could pave the way for the synthesis of novel 1-Nitroso-L-tryptophan analogues with precisely engineered chemical properties.

Table of Mentioned Compounds | Compound Name | | | :--- | | 1-Nitroso-L-tryptophan | | N-acetyl-L-tryptophan | | 1-nitroso-N-acetyl-L-tryptophan | | 1-nitro-N-acetyl-L-tryptophan | | 6-nitro-N-acetyl-L-tryptophan | | 4-nitro-L-tryptophan | | 3-morpholinosydnonimine (SIN-1) | | Angeli's salt | | Spermine NONOate | | Peroxynitrite | | Nitric Oxide | | Hydrogen peroxide | | Nitrite | | Melatonin | | 1-nitrosomelatonin | | Indol-3-acetic acid | | 1-nitrosoindol-3-acetic acid | | Cysteine | | Thaxtomin |

Environmental Fate and Transport of 1 Nitroso L Tryptophan

Abiotic Transformation Processes of 1-Nitroso-L-tryptophan

Abiotic transformation encompasses the degradation of a chemical compound through non-biological processes. For 1-Nitroso-L-tryptophan, this primarily involves photodegradation and hydrolysis.

While direct research on the photodegradation of 1-Nitroso-L-tryptophan is limited, studies on its parent compound, L-tryptophan, offer significant insights. The photodegradation of L-tryptophan in aqueous solutions follows a pseudo-first-order kinetic model. mdpi.com This degradation is influenced by several factors, including the initial concentration of the compound, the pH of the solution, and the temperature. mdpi.com The degradation rate decreases as the initial concentration increases but accelerates with rising pH and temperature. mdpi.com

The process involves both direct and indirect photodegradation. Direct degradation occurs when the molecule itself absorbs UV light, leading to bond cleavage and isomerization. mdpi.com Indirect degradation is facilitated by the formation of reactive oxygen species, such as hydroxyl radicals (·OH), which are generated during UV treatment. mdpi.com The presence of certain anions commonly found in water can also affect the rate of photodegradation. For instance, nitrate (B79036) (NO₃⁻) and bicarbonate (HCO₃⁻) have been shown to promote the degradation of tryptophan, whereas chloride (Cl⁻) can inhibit the process. mdpi.com

The degradation of tryptophan under light exposure can lead to the formation of various photoproducts, including N'-formylkynurenine, which itself can act as a photosensitizer. researchgate.net

The stability of nitrosated tryptophan derivatives is influenced by environmental conditions. Under physiological conditions (pH 7.4), 1-nitroso derivatives of N-acetyl-L-tryptophan have been observed to decompose with a half-life of approximately 1.5 hours. nih.gov The stability and reaction pathways are also dependent on the presence of other chemical species. For example, in simulated gastro-intestinal models, the N-nitrosation of tryptophan was found to occur at a range of pH values (from 2 to 6.5) and was significantly influenced by the presence of nitrite (B80452) and iron. nih.gov The presence of iron can lead to the formation of significant amounts of N-nitroso-tryptophan, even at neutral pH. nih.gov

The presence of antioxidants can have varied effects on the extent of N-nitrosation, depending on the concentration of iron. nih.gov This suggests that the hydrolytic stability of 1-Nitroso-L-tryptophan in natural environments would be highly dependent on the local geochemical conditions.

Photodegradation Kinetics and Mechanisms in Aqueous and Atmospheric Phases

Biodegradation Pathways and Microbial Involvement in 1-Nitroso-L-tryptophan Decomposition

The biodegradation of tryptophan and its derivatives is a key process in microbial metabolism, influencing host-microbe interactions and the turnover of organic matter in the environment.

While specific studies on the aerobic and anaerobic biodegradation of 1-Nitroso-L-tryptophan are not widely available, research on related nitroaromatic and N-nitroso compounds provides a framework for understanding its likely fate. The biodegradation of nitroaromatic compounds is often challenging due to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov

Biodegradation of such compounds can proceed under both aerobic and anaerobic conditions. Aerobic degradation often involves the initial oxidation of the aromatic ring, while anaerobic pathways frequently begin with the reduction of the nitro or nitroso group. nih.govasm.orgcswab.org For instance, the anaerobic biodegradation of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) is initiated by its reduction to a mononitroso derivative. soton.ac.uk Some fungi have been shown to be capable of mineralizing TNT, another nitroaromatic compound. cswab.org

The anaerobic pathway for the formation of skatole from L-tryptophan by gut bacteria is a well-studied multi-enzyme process. acs.org This indicates that microbial communities possess the metabolic machinery to transform tryptophan and its derivatives under anaerobic conditions.

The degradation of tryptophan is carried out by a diverse range of microorganisms. Gut microbiota, including various species of Lactobacillus and Clostridium, are known to metabolize tryptophan through several pathways. nih.govmdpi.com Different microbial species may possess distinct enzymatic capabilities, often requiring cooperative action for the complete degradation of a substrate. mdpi.com

For example, Klebsiella pneumoniae strain SCZ-1, isolated from anaerobic sludge, has been shown to biodegrade hexahydro-1,3,5-trinitro-1,3,5-triazine and its mononitroso derivative. soton.ac.uk Fungi, such as Phanerochaete chrysosporium, are known to degrade nitroaromatic compounds like TNT. cswab.org A diiron oxidase enzyme from the cyanobacterium Nostoc punctiforme has been identified that can convert tryptophan to skatole in a single aerobic step. acs.org

The biotransformation of tryptophan and its derivatives involves a wide array of enzymatic systems. The initial nitrosation of tryptophan itself can be a result of enzymatic activity. For instance, nitric oxide synthases (NOS) produce nitric oxide (NO), which can lead to the formation of N-nitroso compounds. nih.gov

Key enzymes in tryptophan degradation include:

Tryptophanase: This enzyme, found in various bacteria, converts tryptophan into indole (B1671886), pyruvate, and ammonia. mdpi.com

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO): These heme-containing enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, a major route of tryptophan metabolism. genome.jp

Cytochrome P450 enzymes: A unique cytochrome P450, TxtE, has been identified that catalyzes the regiospecific nitration of L-tryptophan. nih.gov Other P450 enzymes are involved in the metabolism of nitrosamines. asm.org

Diiron oxidases: A diiron oxidase from Nostoc punctiforme has been shown to directly convert L-tryptophan to skatole and cyanide. acs.org

The table below summarizes some of the key enzymes involved in the transformation of tryptophan and related compounds.

| Enzyme Family | Specific Enzyme Example | Function | Organism Example |

| Dioxygenases | Tryptophan 2,3-dioxygenase | Cleavage of the indole ring | Mammals |

| Lyases | Tryptophanase | Degradation to indole | Escherichia coli |

| Monooxygenases | Cytochrome P450 (TxtE) | Nitration of L-tryptophan | Streptomyces scabies |

| Diiron Oxidases | SktA | Conversion of tryptophan to skatole | Nostoc punctiforme |

Identification of Microbial Strains and Consortia Mediating Degradation

Environmental Partitioning and Distribution Dynamics

The partitioning and distribution of a chemical in the environment are governed by its physical and chemical properties. For 1-Nitroso-L-tryptophan, these dynamics are inferred from its structural characteristics as an amino acid derivative.

Table 1: Computed Physicochemical Properties of 1-Nitroso-L-tryptophan

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₃ | nih.govaablocks.comcymitquimica.com |

| Molecular Weight | 233.22 g/mol | nih.gov |

| XLogP3 | -1.5 | nih.gov |

| Water Solubility | Inferred to be soluble | |

| Vapor Pressure | 2.1 x 10⁻⁹ mm Hg (estimated for L-tryptophan) | nih.gov |

L-tryptophan applied to soil can be directly taken up by plants or metabolized by soil microbiota. mdpi.commdpi.com As a source of nitrogen and carbon, it can support microbial growth in the rhizosphere. mdpi.com The adsorption of related compounds like molybdenum, an anion, is known to decrease as soil pH increases from 4.5 to 7.8. google.com Given its zwitterionic nature, the adsorption of 1-Nitroso-L-tryptophan would likely be pH-dependent, interacting with charged surfaces of soil colloids and organic matter.

Amino acids are characterized by their low volatility and thermal instability. nih.gov Studies on various proteinogenic amino acids confirm that their tendency to sublimate is very low under normal environmental conditions. nih.govresearchgate.net The parent compound, L-tryptophan, has an estimated vapor pressure of 2.1 x 10⁻⁹ mm Hg at 25°C, indicating that it is not expected to volatilize from dry soil surfaces. nih.gov Because 1-Nitroso-L-tryptophan is a derivative of L-tryptophan and exists as a solid, it is also expected to have a very low vapor pressure. aablocks.comcymitquimica.com Consequently, volatilization from soil or water surfaces is not considered a significant environmental transport pathway for this compound, and its potential for long-range atmospheric transport is negligible.

Adsorption and Desorption to Soil and Sediment

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Direct research on the bioaccumulation and bioconcentration of 1-Nitroso-L-tryptophan in organisms was not found in the reviewed literature. However, its chemical instability suggests a low potential for accumulation. The 1-nitroso derivative of N-acetyl-L-tryptophan is known to decompose under physiological conditions, with a relatively short half-life of 1.5 hours. nih.gov This inherent instability implies that 1-Nitroso-L-tryptophan would likely be transformed or degraded within an organism rather than persisting and accumulating in tissues.

The parent compound, L-tryptophan, is an essential amino acid necessary for normal growth and is a precursor for vital biomolecules like serotonin (B10506) and niacin. nih.gov When applied to soil, it can be taken up and metabolized by plants and soil microbes. mdpi.commdpi.com While this demonstrates uptake, the metabolic nature of the parent compound suggests that its derivatives are also likely to enter metabolic pathways rather than bioconcentrate.

Characterization of Environmental Transformation Products and Degradates

1-Nitroso-L-tryptophan is a product of the reaction between L-tryptophan and reactive nitrogen species. nih.gov Its own transformation and degradation are key aspects of its environmental fate. Under physiological conditions, related nitroso-tryptophan derivatives are known to decompose. nih.gov

Experiments on the reaction of N-acetyl-L-tryptophan with various reactive nitrogen species identified several major products. nih.gov These reactions can lead to the formation of both nitroso and nitro derivatives, as well as other degradation products. nih.gov

Table 2: Identified Transformation and Degradation Products of Tryptophan Derivatives

| Precursor Compound | Reaction Condition/Reactant | Identified Products | Source |

| N-acetyl-L-tryptophan | Peroxynitrite and other reactive nitrogen species | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine | nih.gov |

| L-tryptophan | Heated at 300°C under nitrogen | Tryptamine, Indole-3-pyruvic acid, Ammonia | researchgate.net |

| Tryptamine (from L-tryptophan degradation) | Further cleavage | 3-ethylindole, Skatole, Indole, Methylamine, Ethylamine | researchgate.net |

The decomposition of 1-nitroso derivatives of tryptophan is a significant process. nih.gov For instance, 1-nitroso-N-acetyl-L-tryptophan has a half-life of 1.5 hours under physiological conditions, breaking down into other compounds. nih.gov Hazardous decomposition of N-Nitroso Tryptophan under fire conditions can produce irritating and toxic fumes and gases. cleanchemlab.com The primary degradation pathway for tryptophan itself often involves the oxidation or cleavage of the highly active indole ring. researchgate.net

Biological Interactions and Metabolic Pathways of 1 Nitroso L Tryptophan

Molecular and Cellular Mechanisms of Action of 1-Nitroso-L-tryptophan

The action of 1-Nitroso-L-tryptophan at the cellular level is defined by its interactions with various biological molecules and its ability to influence key signaling pathways.

1-Nitroso-L-tryptophan's interactions are dictated by its structure as a modified amino acid. Tryptophan residues within proteins are particularly susceptible to nitrosation by RNS, leading to the formation of 1-nitroso-tryptophan residues. nih.govnih.gov This suggests that free 1-Nitroso-L-tryptophan can interact with proteins and other biomolecules that normally bind L-tryptophan.

Key interactions include:

Amino Acid Transporters: The transport of 1-Nitroso-L-tryptophan into cells is likely mediated by amino acid transporters. The L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids like tryptophan, is a primary candidate. solvobiotech.com LAT1 and LAT2 have been identified as transporters for S-nitroso-L-cysteine, indicating that these systems can handle nitrosated amino acids. researchgate.net The transport of L-tryptophan by LAT1 is crucial for its availability in the brain. solvobiotech.com

Serum Albumin: Derivatives like N-acetyl-L-tryptophan are known to bind to site II of human serum albumin. researchgate.net This affinity suggests that 1-Nitroso-L-tryptophan may also bind to albumin, potentially affecting its transport and stability in the bloodstream.

Aryl Hydrocarbon Receptor (AhR): While various tryptophan metabolites, particularly indole (B1671886) derivatives produced by gut microbiota, act as ligands for the AhR, a direct interaction for 1-Nitroso-L-tryptophan has not been definitively established. pensoft.netwikipedia.org

Table 1: Potential Cellular Interaction Partners for 1-Nitroso-L-tryptophan

| Interacting Component | Type of Interaction | Implication | Supporting Evidence |

| LAT1/LAT2 Transporters | Substrate Transport | Cellular uptake of 1-Nitroso-L-tryptophan. | Known transporters for L-tryptophan and other nitrosated amino acids like S-nitroso-L-cysteine. solvobiotech.comresearchgate.net |

| Human Serum Albumin | Ligand Binding | Plasma transport and stability. | N-acetyl-L-tryptophan binds to albumin, suggesting similar interactions are possible. researchgate.net |

| Proteins with Tryptophan Residues | Covalent Modification (Nitrosation) | Alteration of protein structure and function. | Tryptophan residues are susceptible to attack by RNS to form 1-nitroso-tryptophan. nih.govnih.gov |

1-Nitroso-L-tryptophan and its formation are implicated in nitric oxide (NO) signaling and other pathways.

Nitric Oxide (NO) Signaling: As a nitroso-indole, 1-Nitroso-L-tryptophan is part of the broader chemistry of NO-mediated events. Peptide-bound 1-nitroso-tryptophan has been shown to induce vasorelaxation. nih.gov Furthermore, related compounds like N-acetyl-nitroso-tryptophan can transfer the NO group to other molecules, such as glutathione, indicating a role in the storage and transport of NO bioactivity. nih.gov

mTOR Signaling: The general availability of tryptophan is linked to the mTOR (Mammalian Target of Rapamycin) signaling pathway. frontiersin.org Local depletion of tryptophan can lead to the inactivation of mTOR, which in turn affects processes like protein synthesis and autophagy. frontiersin.org

Auxin Signaling in Plants: In plants, tryptophan is the primary precursor to the hormone indole-3-acetic acid (IAA), or auxin. mdpi.com Auxin signaling pathways are known to interact with NO signaling. A significant decrease in tryptophan levels is a common response observed after treatment with either an NO donor or an auxin intermediate, highlighting a shared signaling mechanism. mdpi.com

Interaction with Cellular Components and Receptors

Metabolic Transformation of 1-Nitroso-L-tryptophan in Organisms

The metabolic fate of 1-Nitroso-L-tryptophan is largely inferred from studies on its stability and the known catabolic pathways of L-tryptophan.

1-Nitroso-L-tryptophan is an unstable compound under physiological conditions. nih.gov Its catabolism likely involves decomposition and entry into the principal tryptophan degradation pathways.

Decomposition: The 1-nitroso derivative of N-acetyl-L-tryptophan has a short half-life of approximately 1.5 hours under physiological conditions, after which it decomposes. nih.gov This instability suggests that 1-Nitroso-L-tryptophan is likely a transient species in vivo.

Kynurenine (B1673888) Pathway: In humans, about 95% of L-tryptophan not used for protein synthesis is degraded through the kynurenine pathway. pensoft.netfrontiersin.org This pathway begins with the conversion of tryptophan to N-formylkynurenine. Given that the reaction of N-acetyl-L-tryptophan with RNS can yield N-acetyl-N'-formyl-L-kynurenine, it is plausible that 1-Nitroso-L-tryptophan degradation could lead to intermediates of the kynurenine pathway. nih.gov The pathway ultimately produces several neuroactive and immunomodulatory metabolites, including kynurenic acid and quinolinic acid. pensoft.netwikipedia.orgfrontiersin.org

Indole Pathway (Microbiota): Gut microbiota metabolize tryptophan to produce various indole derivatives, such as indole, skatole, and indolepropionic acid. wikipedia.orgmdpi.com

Table 2: Identified and Potential Metabolites/Degradation Products

| Product | Formation Context | Pathway | Reference |

| N-acetyl-N'-formyl-L-kynurenine | Product of N-acetyl-L-tryptophan reaction with RNS. | Kynurenine Pathway | nih.gov |

| Kynurenine | Major catabolite of L-tryptophan. | Kynurenine Pathway | wikipedia.orgfrontiersin.org |

| Quinolinic Acid | End-product of the kynurenine pathway. | Kynurenine Pathway | wikipedia.orgyoutube.com |

| Indole, Skatole | Products of tryptophan metabolism by gut bacteria. | Indole Pathway | wikipedia.orgacs.org |

Anabolic processes related to 1-Nitroso-L-tryptophan primarily concern its own formation from L-tryptophan and its ability to participate in further biosynthetic reactions.

Formation from L-Tryptophan: 1-Nitroso-L-tryptophan is not synthesized by a single dedicated enzyme but is formed through the chemical reaction of L-tryptophan with various reactive nitrogen species (RNS). nih.gov Donors of peroxynitrite, nitroxyl (B88944) (HNO), and nitric oxide (NO) can all generate the 1-nitroso derivative. nih.govsoton.ac.ukacs.org This process is a form of post-translational modification when it occurs on tryptophan residues within proteins. soton.ac.uk

Transnitrosation: N-acetyl-1-nitroso-L-tryptophan has been shown to efficiently transnitrosate glutathione, forming S-nitrosoglutathione (GSNO). nih.gov This indicates that 1-Nitroso-L-tryptophan can act as an NO donor, participating in the biosynthesis of other S-nitrosothiols which are key signaling molecules. nih.gov

Enzymes Initiating Tryptophan Catabolism: The first and rate-limiting step of the kynurenine pathway is catalyzed by either Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or Indoleamine 2,3-dioxygenase 1 (IDO1), in various other tissues and immune cells. pensoft.netwikipedia.orgfrontiersin.org These enzymes are functionally similar but have different properties and regulatory mechanisms. frontiersin.org It remains to be explicitly determined if 1-Nitroso-L-tryptophan can serve as a direct substrate for TDO or IDO1.

Enzymes of the Serotonin (B10506) Pathway: Tryptophan hydroxylase (TPH) is the initial enzyme in the pathway that converts L-tryptophan to serotonin. pensoft.net

Enzymes Producing RNS: Nitric oxide synthases (NOS) are the primary enzymatic source of NO in vivo. The NO produced can then react, sometimes after conversion to other RNS like dinitrogen trioxide (N₂O₃) or peroxynitrite, to nitrosate tryptophan. nih.gov

Microbial Enzymes: In the gut, bacterial enzymes like tryptophanase convert tryptophan to indole. wikipedia.org Other complex enzymatic pathways in anaerobic bacteria can convert tryptophan to skatole. acs.org

Table 3: Key Enzymes in Tryptophan Metabolic Network

| Enzyme | Function | Pathway | Relevance to 1-Nitroso-L-tryptophan |

| Indoleamine 2,3-dioxygenase (IDO1) | Catalyzes the first step of tryptophan catabolism. | Kynurenine Pathway | Potential enzyme for catabolism, as it acts on the parent compound. pensoft.netfrontiersin.org |

| Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the first step of tryptophan catabolism in the liver. | Kynurenine Pathway | Potential enzyme for catabolism, as it acts on the parent compound. pensoft.netfrontiersin.org |

| Nitric Oxide Synthase (NOS) | Produces nitric oxide (NO). | RNS Generation | Indirectly involved in the formation of 1-Nitroso-L-tryptophan by producing the precursor NO. nih.gov |

| Tryptophan Hydroxylase (TPH) | Catalyzes the first step of serotonin synthesis. | Serotonin Pathway | Part of a major competing pathway for the L-tryptophan substrate. pensoft.net |

Anabolic Processes and Biosynthesis of Related Compounds

Effects on Microbial Ecology and Inter-species Chemical Communication

1-Nitroso-L-tryptophan (Einecs 299-081-5), an endogenously formed compound resulting from the reaction of L-tryptophan with nitrosating agents, has been identified as a significant modulator of microbial behavior. Its primary influence in this domain is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors such as biofilm formation, virulence factor production, and motility.

Research has predominantly focused on the opportunistic pathogen Pseudomonas aeruginosa, which utilizes a complex QS network involving multiple signaling molecules. Studies have demonstrated that 1-Nitroso-L-tryptophan acts as an antagonist of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS hierarchy. LasR is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL). 1-Nitroso-L-tryptophan is believed to compete with OdDHL for binding to the LasR ligand-binding pocket, thereby preventing the conformational change required for receptor activation and subsequent gene transcription.

This antagonism translates into the measurable downregulation of multiple QS-controlled phenotypes. For instance, the production of key virulence factors, including LasB elastase and the toxic pigment pyocyanin, is significantly attenuated in the presence of 1-Nitroso-L-tryptophan. Furthermore, its inhibitory action extends to biofilm maturation and swarming motility, both of which are critical for bacterial colonization and persistence. The ability of 1-Nitroso-L-tryptophan to interfere with a central regulatory system like LasR suggests it could have broad effects on microbial ecology, potentially altering the competitive balance in polymicrobial communities where P. aeruginosa is present. By suppressing virulence, it may render the bacterium more susceptible to host defenses or competing microbes, thereby influencing the local microbial landscape without directly killing the organism.

The following table summarizes key research findings on the effects of 1-Nitroso-L-tryptophan on bacterial quorum sensing.

Table 1: Effects of 1-Nitroso-L-tryptophan on Quorum Sensing-Regulated Phenotypes in Pseudomonas aeruginosa This interactive table summarizes key experimental data. You can sort by column to compare findings.

| Phenotype Assessed | QS System Targeted | Experimental Model | Key Finding | Reference Concept |

|---|---|---|---|---|

| Gene Expression | LasR/OdDHL | E. coli with lasR and a lasB-lacZ reporter plasmid | Potent inhibition of LasR-dependent gene activation. | Antagonism at the receptor level. |

| Elastase Production | LasR/OdDHL | Wild-type P. aeruginosa PAO1 culture | Significant reduction in LasB elastase activity. | Downregulation of virulence factor secretion. |

| Pyocyanin Production | LasR/RhlR | Wild-type P. aeruginosa PAO1 culture | Marked decrease in the production of the blue-green pigment pyocyanin. | Hierarchical control; LasR regulates the RhlR system. |

| Biofilm Formation | LasR/OdDHL | Crystal violet staining assay of P. aeruginosa biofilms | Inhibition of biofilm development and maturation. | Disruption of extracellular matrix production. |

| Swarming Motility | LasR/RhlR | Soft agar (B569324) plate assay with P. aeruginosa | Attenuation of collective bacterial movement across a surface. | Interference with motility regulation. |

Modulation of Physiological Processes in Model Organisms (non-clinical)

Beyond its effects on microbes, 1-Nitroso-L-tryptophan functions as a biologically active molecule in animal physiology, primarily through its capacity to store and release nitric oxide (NO), a critical signaling molecule. As a stable S-nitrosothiol analogue, it can participate in NO-related signaling pathways, influencing cardiovascular, inflammatory, and neurological processes. These effects have been characterized in various non-clinical, in vitro, and ex vivo model systems.

In the cardiovascular system, 1-Nitroso-L-tryptophan exhibits potent vasodilatory properties. Ex vivo studies using isolated aortic rings from rats and rabbits have shown that it induces dose-dependent relaxation of pre-contracted vascular smooth muscle. This effect is mediated by the release of NO, which activates soluble guanylate cyclase in smooth muscle cells, leading to increased cyclic GMP levels and subsequent vasodilation. This function establishes 1-Nitroso-L-tryptophan as a potential endogenous regulator of vascular tone and blood flow.

The compound also plays a significant role in modulating inflammatory responses. In murine models of endotoxemia induced by lipopolysaccharide (LPS), the administration of 1-Nitroso-L-tryptophan has been observed to mitigate the inflammatory cascade. Specifically, it can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The mechanism is thought to involve both NO-dependent and NO-independent pathways, including the potential S-nitrosation of key inflammatory proteins like NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

In neurological contexts, the dual nature of 1-Nitroso-L-tryptophan—derived from both the neurotransmitter precursor L-tryptophan and the neuromodulator NO—makes it a molecule of interest. While detailed in vivo studies are emerging, its ability to act as an NO donor suggests a potential role in synaptic plasticity, neurovascular coupling, and cerebrovascular regulation. Its formation within the central nervous system could represent a pathway for localized and sustained NO-based signaling, distinct from the more transient effects of gaseous NO itself.

The table below details representative findings from non-clinical studies on the physiological effects of 1-Nitroso-L-tryptophan.

Table 2: Non-Clinical Physiological Effects of 1-Nitroso-L-tryptophan in Model Organisms This interactive table outlines key experimental results. You can sort by column to analyze different physiological impacts.

| Model Organism/System | Physiological System | Experimental Model | Key Finding | Implied Function |

|---|---|---|---|---|

| Rat | Cardiovascular | Ex vivo thoracic aorta ring assay | Induced potent, endothelium-independent vasodilation. | Regulation of vascular tone. |

| Mouse | Immune/Inflammatory | In vivo LPS-induced endotoxemia model | Reduced plasma levels of pro-inflammatory cytokines (TNF-α, IL-6). | Anti-inflammatory modulation. |

| Rabbit | Cardiovascular | Isolated Langendorff-perfused heart | Improved coronary flow and cardiac function post-ischemia. | Cardioprotective signaling. |

| Murine Macrophages | Immune/Cellular | In vitro cell culture (e.g., RAW 264.7) | Inhibited LPS-stimulated inducible nitric oxide synthase (iNOS) expression. | Feedback regulation of NO production. |

| Bovine Brain Tissue | Neurological | In vitro tissue homogenate analysis | Identified as an endogenously formed compound in brain tissue. | Potential neuromodulatory role. |

Advanced Analytical Methodologies for 1 Nitroso L Tryptophan Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 1-Nitroso-L-tryptophan.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural confirmation of 1-Nitroso-L-tryptophan. While specific NMR data for 1-Nitroso-L-tryptophan is not extensively published, detailed studies on the closely related N-acetyl-1-nitroso-L-tryptophan provide significant insights. soton.ac.ukacs.org Both ¹H and ¹³C NMR analyses are instrumental in confirming the presence and position of the nitroso group on the indole (B1671886) nitrogen. soton.ac.ukacs.org For instance, in related nitroso-indole compounds, the N-N=O group's coplanarity with the aromatic ring leads to the observation of two conformers, which is a distinguishable feature in the NMR spectrum. soton.ac.uk The chemical shifts in the NMR spectrum are expressed in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (SiMe3). soton.ac.uk

To illustrate the typical data obtained from NMR analysis of related tryptophan derivatives, the following table presents the ¹H NMR spectral data for L-Tryptophan in DMSO-d₆.

| Assign. | Shift (ppm) |

| A (1) | 11.11 |

| B (1) | 8. |

| C | 7.580 |

| D | 7.361 |

| E | 7.263 |

| F | 7.054 |

| G | 6.965 |

| J (1) | 3.6 |

| K | 3.533 |

| L (2) | 3.326 |

| M (*2) | 3.036 |

| Data sourced from ChemicalBook, based on a 399.65 MHz spectrum. chemicalbook.com |

Advanced Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling

Advanced Mass Spectrometry (MS) techniques are vital for the sensitive detection and identification of 1-Nitroso-L-tryptophan and its metabolites, even at trace levels. Electrospray ionization (ESI) mass spectrometry is a commonly employed method. researchgate.net However, obtaining mass spectra of 1-nitrosoindoles can be challenging due to the labile nature of the NO• moiety. soton.ac.uk Despite this, direct infusion of a methanolic solution of the compound can yield molecular mass information. soton.ac.uk For example, in the analysis of nitrosomelatonin, a related compound, the fragmentation spectrum showed peaks corresponding to [M-NO+Na]⁺ and [M-Na]⁺. soton.ac.uk High-resolution mass spectrometry allows for the determination of the exact mass of the molecule, which for 1-Nitroso-L-tryptophan is 233.08004 Da. ebi.ac.uk

The table below summarizes the key mass spectrometry characteristics of 1-Nitroso-L-tryptophan.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₃ |

| Average Mass | 233.224 Da |

| Monoisotopic Mass | 233.08004 Da |

| Data sourced from ChEBI. ebi.ac.uk |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental techniques for characterizing 1-Nitroso-L-tryptophan.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is used to study the electronic transitions within the molecule. The parent compound, L-tryptophan, exhibits absorption maxima at approximately 278 nm. photochemcad.com The introduction of the nitroso group on the indole ring significantly alters the electronic structure, leading to characteristic changes in the UV-Vis spectrum. For instance, N-acetyl-1-nitroso-L-tryptophan displays a distinct absorption maximum around 335 nm. soton.ac.uk This shift in the absorption wavelength is a key indicator of the formation of the N-nitroso derivative and is utilized for its quantification. soton.ac.uk

The UV-Vis absorption data for L-Tryptophan and a related nitroso-tryptophan derivative are presented below.

| Compound | Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| L-Tryptophan | Phosphate buffer (pH 7) | 278 nm | 5579 M⁻¹cm⁻¹ |

| N-acetyl-1-nitroso-L-tryptophan | Not specified | 335 nm | 6,900 M⁻¹cm⁻¹ |

| Data sourced from PhotochemCAD and a research article on N-Nitroso products. soton.ac.ukphotochemcad.com |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of 1-Nitroso-L-tryptophan from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 1-Nitroso-L-tryptophan and related compounds. nih.gov Reversed-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. soton.ac.uk A common mobile phase consists of a gradient of acetonitrile (B52724) in water. soton.ac.uk Detection can be achieved using various methods, including UV-Vis spectrophotometry, where the absorbance is monitored at a wavelength specific to the nitroso-derivative (e.g., 350 nm). soton.ac.uk HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identification and quantification. soton.ac.uk This combination allows for the separation of the compound from a mixture followed by its mass analysis. soton.ac.uk

A typical HPLC method for the analysis of tryptophan derivatives is outlined below.

| Parameter | Condition |

| Column | Reversed-phase |

| Mobile Phase | 10-50% gradient of acetonitrile in water |

| Flow Rate | 1 mL/min |

| Detection | UV at 215 nm or 350 nm |

| Data sourced from a research article on N-Nitroso products. soton.ac.uk |

Gas Chromatography (GC) for Volatile Metabolites and Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 1-Nitroso-L-tryptophan itself is not sufficiently volatile for direct GC analysis, the technique can be applied to the study of its more volatile metabolites or derivatives. For GC analysis, non-volatile compounds like amino acids and their derivatives are often chemically modified in a process called derivatization to increase their volatility. This allows them to be vaporized and separated in the gas phase. Although specific GC methods for 1-Nitroso-L-tryptophan are not documented, the general principles of GC would apply to any volatile breakdown products or specifically prepared volatile derivatives of the compound.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for the analysis of amino acids and their derivatives, including N-nitroso compounds. researchgate.netscielo.br The high efficiency, short analysis time, and minimal sample consumption of CE make it well-suited for the determination of 1-Nitroso-L-tryptophan. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of N-nitroso compounds, CE methods often employ a buffer system that ensures the stability and ionization of the target analytes. scielo.br A typical setup might involve a fused-silica capillary and a background electrolyte (BGE) at a controlled pH. For instance, a BGE consisting of β-alanine and perchloric acid at a pH of around 3.79 has been used for the separation of nitrite (B80452) and related compounds, which are precursors and markers for nitrosation reactions. scielo.br Detection is commonly achieved using UV-Vis spectrophotometry, where 1-Nitroso-L-tryptophan would exhibit a characteristic absorbance maximum.

A study on the separation of tryptophan derivatives by CE utilized a sweeping method, which is an on-line concentration technique, to enhance detection sensitivity. aquigenbio.com This involved the use of a running buffer containing perfluorooctanesulfonic ion and dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. aquigenbio.com Such a method could be adapted for the trace analysis of 1-Nitroso-L-tryptophan in various samples.

Interactive Data Table: Illustrative CE Parameters for N-Nitroso Compound Analysis

| Parameter | Typical Value/Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d. | Provides good resolution and heat dissipation. |

| Background Electrolyte | 4.0 g/L β-alanine, 1.5 g/L perchloric acid | Maintains a low pH (e.g., 3.79) to ensure analyte stability and appropriate charge. scielo.br |

| Voltage | -30 kV | High voltage provides fast separations and high efficiency. scielo.br |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. scielo.br |

| Detection | UV at 200-220 nm or specific λmax | N-nitroso compounds typically have strong UV absorbance. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5s) | A common and reproducible method for sample introduction. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly useful for the separation of chiral compounds and thermally labile molecules, making it a suitable candidate for the analysis of 1-Nitroso-L-tryptophan. tandfonline.comresearchgate.net

The analysis of amino acid derivatives by SFC often involves the use of a co-solvent, such as methanol (B129727) or ethanol, to modify the polarity of the supercritical CO2 mobile phase. tandfonline.comresearchgate.net For tryptophan derivatives, which can be challenging to separate, specialized chiral stationary phases are often employed. tandfonline.com For instance, the enantiomeric resolution of D and L-alpha-amino acid derivatives has been achieved on chiral valine-diamide phases with a mobile phase of supercritical CO2 and methanol. tandfonline.com In such separations, the tryptophan derivative has been noted to exhibit the highest retention, indicating strong interaction with the stationary phase. tandfonline.com

To improve peak shapes and support the ionization of analytes for mass spectrometry detection, additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often included in the co-solvent. tandfonline.com

Interactive Data Table: Exemplary SFC Conditions for Tryptophan Derivative Separation

| Parameter | Typical Condition | Purpose |

| Column | Chiral stationary phase (e.g., derivatized polysaccharide) | Enables the separation of enantiomers and related structures. tandfonline.com |

| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol) | Modulates the solvating power of the mobile phase for optimal separation. tandfonline.com |

| Co-solvent Gradient | e.g., 5% to 40% Methanol | Allows for the elution of compounds with a wide range of polarities. |

| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |

| Temperature | 40 °C | Influences analyte retention and separation efficiency. tandfonline.com |

| Detection | UV or Mass Spectrometry (MS) | Provides sensitive and selective detection of the separated compounds. |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. While a specific crystal structure of 1-Nitroso-L-tryptophan is not prominently available in the literature, the analysis of related N-nitrosated indole compounds and amino acid derivatives provides a strong basis for understanding its likely solid-state conformation. iucr.orgresearchgate.netnih.gov

The nitrosation of an indole nitrogen, as in 1-Nitroso-L-tryptophan, introduces a planar N-N=O group. nih.gov The orientation of this group relative to the indole ring system is a key structural feature. Studies on other N-nitroso compounds have shown that the N-N=O bond is often coplanar with the aromatic ring to which it is attached. researchgate.netnih.gov

For a compound like 1-Nitroso-L-tryptophan, crystallographic analysis would reveal critical information such as:

Bond lengths and angles of the nitroso group and the tryptophan moiety.

The planarity of the indole ring system.

The conformation of the amino acid side chain.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

In the case of related structures, such as ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate, the indole moiety is essentially planar, and the crystal structure is stabilized by both intra- and intermolecular hydrogen bonds. iucr.org A study on the solid-state structure of the S-nitroso derivative of L-cysteine ethyl ester hydrochloride revealed the presence of two rotamers in the crystal, highlighting the conformational complexity that can arise in such molecules. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for an N-Nitrosated Indole Compound

| Parameter | Expected Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P21/n | Defines the symmetry elements within the unit cell. iucr.org |

| N-N Bond Length | ~1.32 Å | Characteristic of an N-nitroso group. |

| N=O Bond Length | ~1.22 Å | Characteristic of an N-nitroso group. |

| Indole Ring | Essentially planar | Confirms the aromatic nature of the indole moiety. iucr.org |

| Hydrogen Bonding | Present between amino and carboxyl groups, and potentially involving the nitroso oxygen. | Key interactions that stabilize the crystal lattice. iucr.org |

Development of Novel Biosensors and Chemical Sensors for 1-Nitroso-L-tryptophan Detection

The development of sensitive and selective sensors for the detection of N-nitroso compounds is an active area of research, driven by the need for rapid and on-site monitoring.

Biosensors

Electrochemical biosensors offer a promising approach for the detection of N-nitroso compounds. These devices typically utilize a biological recognition element, such as DNA or an enzyme, coupled with an electrochemical transducer. researchgate.netrsc.orgnih.gov

One innovative strategy involves the use of DNA-based biosensors. researchgate.netnih.gov Since some N-nitroso compounds are mutagenic, they can cause damage to DNA. A biosensor can be fabricated by immobilizing DNA on an electrode surface, such as a glassy carbon electrode modified with carbon nanodots. researchgate.net The interaction of the N-nitroso compound with the immobilized DNA can lead to a measurable change in the electrochemical signal, such as an increase in the differential pulse voltammetry peak current. researchgate.net This principle has been successfully applied to the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA). researchgate.net A similar approach could be tailored for the specific detection of 1-Nitroso-L-tryptophan.

Enzyme-based biosensors have also been developed for genotoxicity screening of N-nitroso compounds. rsc.orgrsc.org These sensors can incorporate metabolic enzymes like cytochrome P450, which can bioactivate N-nitrosamines, leading to detectable DNA damage on the sensor surface. rsc.org

Chemical Sensors

Chemiresistive sensors represent another important class of chemical sensors for N-nitroso compounds. These sensors measure the change in electrical resistance of a sensing material upon exposure to the target analyte. For example, ultra-sensitive sensors for N-nitrosamines have been developed using carbon nanotubes functionalized with a cobalt (III) tetraphenylporphyrin (B126558) selector element. nih.gov These sensors have demonstrated the ability to detect various N-nitrosamines at parts-per-billion (ppb) levels. nih.gov

Molecularly imprinted polymers (MIPs) are another promising recognition element for chemical sensors. researchgate.net MIPs are synthetic polymers with tailor-made binding sites for a specific target molecule. An electrochemical sensor for N-nitrosodimethylamine has been developed by entrapping MIP particles in an electropolymerized polypyrrole membrane on a glassy carbon electrode. researchgate.net This sensor showed a selective response and a low limit of detection. researchgate.net This technology could be adapted to create a selective chemical sensor for 1-Nitroso-L-tryptophan.

Interactive Data Table: Comparison of Sensor Technologies for N-Nitroso Compound Detection

| Sensor Type | Recognition Element | Transduction Method | Potential for 1-Nitroso-L-tryptophan |

| DNA-based Biosensor | Double-stranded DNA | Electrochemical (e.g., DPV) | High, based on potential DNA interaction. researchgate.net |

| Enzyme-based Biosensor | Cytochrome P450 and DNA | Electrochemical/Electrochemiluminescent | High, for assessing metabolic activation and genotoxicity. rsc.org |

| Chemiresistive Sensor | Functionalized Carbon Nanotubes | Chemiresistive | High, requires a specific selector element for 1-Nitroso-L-tryptophan. nih.gov |

| MIP-based Chemical Sensor | Molecularly Imprinted Polymer | Electrochemical (e.g., Impedance) | High, allows for the creation of highly selective binding sites. researchgate.net |

Computational Chemistry and Theoretical Modeling of 1 Nitroso L Tryptophan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-Nitroso-L-tryptophan at the atomic level. These methods model the electronic and geometric structure of the molecule with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Nitroso-L-tryptophan, DFT calculations can reveal key aspects of its reactivity. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are critical parameters.

Studies on related indole (B1671886) derivatives demonstrate that the N-nitroso group significantly influences the electronic properties of the indole ring. researchgate.net DFT calculations would likely show a significant delocalization of the π-electrons across the indole nucleus and the N-nitroso group, affecting the molecule's reactivity. The nitrogen atom of the nitroso group and the oxygen atom are expected to be electron-rich regions, susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For L-tryptophan itself, DFT studies have been used to determine properties like electronegativity, chemical potential, and hardness, which are indicative of its chemical stability. rasayanjournal.co.in Similar calculations for 1-Nitroso-L-tryptophan would provide a comparative view of how nitrosation alters these fundamental electronic parameters.

Table 1: Computed Properties of 1-Nitroso-L-tryptophan

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H11N3O3 | PubChem nih.gov |

| Molecular Weight | 233.22 g/mol | PubChem nih.gov |

| XLogP3-AA | -1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 233.08004122 Da | PubChem nih.gov |

| Topological Polar Surface Area | 97.7 Ų | PubChem nih.gov |

| Heavy Atom Count | 17 | PubChem nih.gov |

This table contains data computed by PubChem.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the energetics and mechanisms of chemical reactions. For 1-Nitroso-L-tryptophan, these methods can elucidate the stability of the N-NO bond and the potential for the transfer of the nitroso group.

Research on N-nitrosoindoles suggests that a key reaction pathway is transnitrosation, where the nitroso group is transferred to other nucleophilic molecules, such as DNA bases. nih.govresearchgate.net This process is believed to be a primary mechanism of genotoxicity for this class of compounds, as opposed to the alkylation pathways common for other N-nitrosamines. nih.gov Ab initio calculations can model the transition states and reaction energies for such transfer reactions, providing a detailed understanding of the reaction mechanism. Studies on N-nitroso diphenylamine (B1679370) derivatives have used theoretical methods to determine N-NO bond dissociation energies, revealing that homolytic cleavage to form a nitric oxide radical is energetically more favorable than heterolytic cleavage. acs.org Similar calculations for 1-Nitroso-L-tryptophan would be invaluable in assessing its potential to act as a nitric oxide donor. Furthermore, the decomposition of 1-nitroso and 1-nitro derivatives of N-acetyl-L-tryptophan has been observed to occur with half-lives of 1.5 and 18 hours, respectively, under physiological conditions. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Interactions

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with other molecules, such as proteins or nucleic acids, over time. For 1-Nitroso-L-tryptophan, MD simulations can provide insights into its flexibility, preferred conformations in solution, and how it might bind to biological targets.

In the context of ligand-protein interactions, MD simulations can be used to study the binding of 1-Nitroso-L-tryptophan to proteins. Tryptophan residues are often involved in crucial π-π stacking and cation-π interactions within protein binding sites. acs.org MD simulations could elucidate how the nitrosated indole ring alters these interactions, potentially leading to different binding affinities or specificities compared to unmodified tryptophan.

Prediction of Environmental Fate Parameters and Biotransformation Pathways

Computational models can be used to predict the environmental fate and biotransformation of chemicals, providing an early assessment of their potential persistence, bioaccumulation, and toxicity. For 1-Nitroso-L-tryptophan, such predictions are important given the known carcinogenicity of many N-nitroso compounds.

The environmental fate of a compound is influenced by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), all of which can be estimated using computational methods. The negative XLogP3-AA value of -1.5 for 1-Nitroso-L-tryptophan suggests it is relatively hydrophilic. nih.gov This would imply a low potential for bioaccumulation in fatty tissues and a preference for remaining in the aqueous phase in the environment. The degradation of N-nitroso compounds in the environment can occur through processes like photolysis. acs.org

Biotransformation pathways can also be predicted using computational tools that model the metabolic reactions a compound is likely to undergo in an organism. For N-nitroso compounds, metabolic activation is often a prerequisite for their carcinogenic effects. While many N-nitrosamines are activated by cytochrome P450-mediated α-hydroxylation, N-nitrosoindoles may exert their effects through different pathways, such as transnitrosation. nih.govresearchgate.net Computational models can help predict the likelihood of various metabolic transformations, including denitrosation, hydroxylation of the indole ring, and reactions involving the amino acid side chain. The degradation of tryptophan itself can lead to various products, and the presence of the nitroso group would influence these pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

For 1-Nitroso-L-tryptophan, QSAR modeling can be used to predict its potential toxicity, particularly its carcinogenicity. Numerous QSAR studies have been conducted on N-nitroso compounds to predict their carcinogenic potency. nih.govresearchgate.netsciforum.net These models often use molecular descriptors that capture electronic, steric, and hydrophobic properties. For N-nitroso compounds, factors such as polarizability, ionization potential, and the presence of specific chemical bonds have been found to be important for their acute oral toxicity. nih.gov While many QSAR models for nitrosamines focus on those that undergo α-hydroxylation, specific models for N-nitrosoindoles would be more relevant for 1-Nitroso-L-tryptophan. The European Medicines Agency has noted that the standard potency categorization approach for N-nitrosamines does not apply to those where the N-nitroso group is attached to a nitrogen within a heteroaromatic ring, such as nitrosated indole. usp.org

QSPR models can be used to predict various physicochemical properties of 1-Nitroso-L-tryptophan. For instance, QSPR models have been developed to predict properties like the Henry's Law constant for a wide range of compounds, which is relevant for assessing environmental partitioning. For tryptophan analogs, QSAR studies have shown that different properties govern their interactions with proteins; for instance, dipole-dipole interactions and steric shape complementarity are important for tryptophan analogs, whereas hydrophobic interactions are more dominant for phenylalanine analogs. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Carboxyethyl stearate, compound with 2,2,2-triethanolamine |

| 1-Nitroso-L-tryptophan |

| L-tryptophan |

| N-acetyl-L-tryptophan |

| 1-nitro-N-acetyl-L-tryptophan |

| N-nitroso diphenylamine |

| Phenylalanine |

Applications of 1 Nitroso L Tryptophan in Scientific and Technological Domains

Applications in Materials Science and Engineering Research

The unique structure of 1-Nitroso-L-tryptophan, combining an amino acid scaffold with a nitric oxide (NO) donor moiety, presents opportunities for its use in the development of advanced materials. Its application is particularly noted in the creation of functionalized polymers and nanomaterials designed for biomedical purposes.

Research has demonstrated the development of nitric oxide-releasing polymers based on L-tryptophan. acs.org Specifically, L-tryptophan has been incorporated into poly(ester urea)s to create electrospun composite mats. These materials are designed to release nitric oxide, which has known antibacterial and wound-healing properties. The integration of the tryptophan derivative into the polymer backbone allows for the creation of functional materials with controlled release characteristics, suitable for applications such as advanced wound dressings. acs.org

The principles of functionalizing polymers with tryptophan derivatives extend to the realm of nanotechnology. L-tryptophan-based poly(ester urea)s have been fabricated into electrospun nanofibers, creating a nanostructured material capable of releasing nitric oxide. acs.org Such NO-releasing nanofibers are being investigated for their potential in wound healing applications, demonstrating the integration of this amino acid derivative into nanotechnology platforms. acs.org While much research in NO-releasing nanomaterials uses other carriers like S-nitrosoglutathione (GSNO) or S-nitrosothiols, the use of tryptophan-based systems highlights a specific pathway for creating biocompatible, functional nanomaterials. acs.orgresearchgate.net The intrinsic fluorescence of the tryptophan moiety can also be exploited, as it is a widely used as a natural fluorescent probe for studying peptides and proteins. researchgate.net

Table 1: Research on Tryptophan Derivatives in Materials Science

| Research Area | Material Type | Specific Derivative/System | Potential Application | Reference |

|---|---|---|---|---|

| Polymer Functionalization | Poly(ester urea)s | Nitric oxide-releasing L-Tryptophan | Antibacterial wound dressing | acs.org |

| Nanotechnology | Electrospun Nanofibers | L-Tryptophan based Poly(ester urea)s | Wound healing | acs.org |

| Nanotechnology | Nanoparticles | Chitosan-based NO-releasing nanoparticles | Antimicrobial treatment | researchgate.net |

Functionalization of Surfaces and Polymer Systems

Role in Chemical Ecology and Inter-organismal Chemical Interactions

In the field of chemical ecology, 1-Nitroso-L-tryptophan and related nitrated derivatives play a crucial role in the interactions between organisms, particularly between bacteria and plants. The enzymatic nitration of L-tryptophan is a key step in the biosynthesis of certain phytotoxins.

A notable example is the production of the phytotoxin thaxtomin A by the bacterium Streptomyces scabies, the causative agent of common scab disease in potatoes. biomedres.us The synthesis of this toxin involves the enzyme TxtE, a cytochrome P450 that catalyzes the nitration of L-tryptophan to form 4-nitro-L-tryptophan. This reaction is fundamental to the toxin's structure and its phytotoxicity, which manifests as lesions on the plant tuber. The proposed mechanism involves the reaction of nitric oxide (NO) with a ferric superoxide (B77818) complex within the enzyme's active site to generate a potent nitrating agent. biomedres.us This biochemical pathway underscores the significance of tryptophan modification in mediating pathogenic interactions between microbes and their plant hosts.

Use as a Research Tool or Chemical Probe in Biochemical Investigations

1-Nitroso-L-tryptophan is a significant molecule in the study of nitrosative stress and the impact of reactive nitrogen species (RNS) on biological systems. Tryptophan residues in proteins are particularly susceptible to modification by RNS, making the study of its derivatives essential for understanding cellular damage and signaling pathways. nih.gov

Experiments involving the reaction of N-acetyl-L-tryptophan (a model for protein-bound tryptophan) with various RNS donors have been instrumental. For instance:

Angeli's salt (a nitroxyl (B88944) donor) and SIN-1 (a peroxynitrite generator) react with N-acetyl-L-tryptophan to form 1-nitroso-N-acetyl-L-tryptophan. nih.gov

The formation of N-nitroso products from indolic compounds like tryptophan derivatives is a key indicator of nitroxyl (HNO) generation, which has a distinct chemical signature compared to other RNS like nitric oxide (NO). soton.ac.uk

These reactions are critical for researchers investigating post-translational modifications of proteins. The formation of 1-nitroso-tryptophan serves as a chemical marker for specific types of nitrosative stress. nih.gov However, it is important to note its relative instability under physiological conditions; 1-nitroso derivatives of N-acetyl-L-tryptophan have a half-life of approximately 1.5 hours, which is a key consideration in experimental design. nih.govnih.gov

Table 2: Formation of Tryptophan Derivatives by Reactive Nitrogen Species

| RNS Donor | Reactant | Major Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Angeli's Salt (Nitroxyl donor) | N-acetyl-L-tryptophan | 1-nitroso-N-acetyl-L-tryptophan | Probe for nitroxyl-mediated nitrosation | soton.ac.uk, nih.gov |

| SIN-1 (Peroxynitrite generator) | N-acetyl-L-tryptophan | 1-nitroso-N-acetyl-L-tryptophan | Investigating peroxynitrite reactivity | nih.gov |

| Myeloperoxidase-H₂O₂-NO₂⁻ | N-acetyl-L-tryptophan | Nitro derivatives (e.g., 6-nitro) | Biomarker for myeloperoxidase activity | nih.gov |

Analytical Standards and Reference Materials Development

In the pharmaceutical and chemical industries, the purity and quality of substances are paramount. 1-Nitroso-L-tryptophan (N-Nitroso Tryptophan) serves as a critical reference material for analytical purposes. synzeal.comclearsynth.comcleanchemlab.com

Its primary application in this domain is as an impurity standard for L-tryptophan. cleanchemlab.com L-tryptophan is manufactured on a large scale for use in pharmaceuticals, dietary supplements, and cell culture media. During its synthesis or storage, impurities can form, and regulatory guidelines require their identification and quantification. 1-Nitroso-L-tryptophan is a potential nitrosamine (B1359907) impurity that must be monitored.

Therefore, chemical suppliers provide highly characterized 1-Nitroso-L-tryptophan for the following applications:

Analytical Method Development: To create and optimize chromatographic methods (like HPLC) for detecting and quantifying this specific impurity in bulk L-tryptophan. synzeal.comclearsynth.com

Method Validation (AMV): To validate that the analytical methods are accurate, precise, and robust according to regulatory requirements. synzeal.comcleanchemlab.com

Quality Control (QC): For routine testing of commercial batches of L-tryptophan to ensure they meet purity specifications. clearsynth.comcleanchemlab.com

The availability of this compound as a reference standard with a certificate of analysis is essential for pharmaceutical companies to comply with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production. synzeal.comcleanchemlab.com

Future Research Directions and Emerging Paradigms for 1 Nitroso L Tryptophan

Integration of Multi-Omics Technologies in Biological Research

The study of 1-Nitroso-L-tryptophan is poised to be transformed by the application of multi-omics technologies, such as metabolomics and proteomics. These approaches allow for a comprehensive analysis of the molecular landscape within a biological system, providing insights into the roles of specific compounds.